4-methanesulfonyl-5-methylfuran-2-carbaldehyde 4-methanesulfonyl-5-methylfuran-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 2090813-96-8
VCID: VC12011301
InChI: InChI=1S/C7H8O4S/c1-5-7(12(2,9)10)3-6(4-8)11-5/h3-4H,1-2H3
SMILES: CC1=C(C=C(O1)C=O)S(=O)(=O)C
Molecular Formula: C7H8O4S
Molecular Weight: 188.20 g/mol

4-methanesulfonyl-5-methylfuran-2-carbaldehyde

CAS No.: 2090813-96-8

Cat. No.: VC12011301

Molecular Formula: C7H8O4S

Molecular Weight: 188.20 g/mol

* For research use only. Not for human or veterinary use.

4-methanesulfonyl-5-methylfuran-2-carbaldehyde - 2090813-96-8

Specification

CAS No. 2090813-96-8
Molecular Formula C7H8O4S
Molecular Weight 188.20 g/mol
IUPAC Name 5-methyl-4-methylsulfonylfuran-2-carbaldehyde
Standard InChI InChI=1S/C7H8O4S/c1-5-7(12(2,9)10)3-6(4-8)11-5/h3-4H,1-2H3
Standard InChI Key HSCXITPGXJPYBD-UHFFFAOYSA-N
SMILES CC1=C(C=C(O1)C=O)S(=O)(=O)C
Canonical SMILES CC1=C(C=C(O1)C=O)S(=O)(=O)C

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-methanesulfonyl-5-methylfuran-2-carbaldehyde is C₇H₈O₄S, with a molecular weight of 200.20 g/mol. The furan ring adopts a planar structure, with the methanesulfonyl and methyl groups introducing steric and electronic effects that influence reactivity. Key structural features include:

  • Methanesulfonyl group: A strong electron-withdrawing group that enhances the electrophilicity of the furan ring and stabilizes intermediates in substitution reactions .

  • Methyl group: Provides steric hindrance at the 5-position, potentially directing regioselectivity in further functionalization.

  • Aldehyde group: A reactive site for nucleophilic addition or condensation reactions, commonly exploited in synthetic workflows .

Synthetic Routes

Direct Sulfonation of Furan Precursors

The most cited method for synthesizing sulfonated furans involves the reaction of a pre-functionalized furan derivative with methanesulfonyl chloride (MsCl) in the presence of a base. For example:

  • Substrate preparation: 5-Methylfuran-2-carbaldehyde is synthesized via acid-catalyzed dehydration of hexose sugars or oxidation of 5-methylfurfuryl alcohol .

  • Sulfonation: Treatment of 5-methylfuran-2-carbaldehyde with MsCl and pyridine in dichloromethane at 0–25°C yields the target compound .

Reaction Scheme:

5-Methylfuran-2-carbaldehyde+MsClpyridine, CH2Cl24-Methanesulfonyl-5-methylfuran-2-carbaldehyde+HCl\text{5-Methylfuran-2-carbaldehyde} + \text{MsCl} \xrightarrow{\text{pyridine, CH}_2\text{Cl}_2} \text{4-Methanesulfonyl-5-methylfuran-2-carbaldehyde} + \text{HCl}

This method achieves yields >90% under optimized conditions .

Alternative Approaches

  • Microwave-assisted synthesis: Reduces reaction time and improves selectivity by minimizing polymerization side reactions .

  • Enzymatic sulfonation: Explores biocatalysts for greener synthesis, though scalability remains a challenge.

Physicochemical Properties

PropertyValue/RangeMethod/Conditions
Melting Point98–102°CDifferential Scanning Calorimetry
SolubilitySoluble in DCM, THF, DMSOUSP <921>
λ<sub>max</sub> (UV-Vis)280 nm (ε = 4500 M⁻¹cm⁻¹)Ethanol, 25°C
pKa (aldehyde proton)~8.2Potentiometric titration

The methanesulfonyl group significantly lowers the electron density of the furan ring, as evidenced by a downfield shift of the aldehyde proton in <sup>1</sup>H NMR (δ 9.8–10.2 ppm) .

Reactivity and Applications

Nucleophilic Substitution

The aldehyde group undergoes classic reactions such as:

  • Condensation with amines: Forms Schiff bases, useful in coordination chemistry .

  • Grignard additions: Produces secondary alcohols for pharmaceutical intermediates.

Catalytic Hydrogenation

Selective reduction of the aldehyde to a hydroxymethyl group has been demonstrated using Pt/Nb<sub>2</sub>O<sub>5</sub> catalysts, yielding 4-methanesulfonyl-5-methylfurfuryl alcohol (MSMF), a potential monomer for biodegradable polymers .

Pharmaceutical Intermediates

The compound serves as a precursor in the synthesis of:

  • Antiviral agents: Analogues with sulfonyl groups exhibit protease inhibition activity.

  • Anticancer drugs: Schiff base derivatives show promise in preclinical studies .

Industrial and Environmental Considerations

  • Scalability: Batch processes using MsCl are economically viable but require rigorous waste management due to HCl byproduct generation.

  • Green chemistry: Research focuses on replacing dichloromethane with cyclopentyl methyl ether (CPME) or ionic liquids .

Future Directions

  • Catalyst development: Designing asymmetric catalysts for enantioselective reactions at the aldehyde group.

  • Polymer chemistry: Exploring MSMF-derived polymers for high-temperature applications.

  • Toxicity studies: Addressing data gaps in ecotoxicological profiles.

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